Chloromethyl Propyl Carbonate

Lipophilicity Prodrug Design ADME

Chloromethyl Propyl Carbonate (CAS: 35273-90-6), a chloromethyl alkyl carbonate ester with the molecular formula C5H9ClO3, functions as a versatile electrophilic alkylating agent in organic synthesis. This compound is distinguished by its chloromethyl group, which facilitates the introduction of protected formaldehyde equivalents or prodrug promoiety onto nucleophilic substrates such as carboxylates and phosphonates.

Molecular Formula C5H9ClO3
Molecular Weight 152.57 g/mol
CAS No. 35273-90-6
Cat. No. B125498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl Propyl Carbonate
CAS35273-90-6
SynonymsChloromethyl Carbonic Acid Propyl Ester
Molecular FormulaC5H9ClO3
Molecular Weight152.57 g/mol
Structural Identifiers
SMILESCCCOC(=O)OCCl
InChIInChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3
InChIKeyWHIKAFFCTCQLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl Propyl Carbonate (CAS 35273-90-6): A Strategic Alkylating Reagent and Key Prodrug Intermediate


Chloromethyl Propyl Carbonate (CAS: 35273-90-6), a chloromethyl alkyl carbonate ester with the molecular formula C5H9ClO3, functions as a versatile electrophilic alkylating agent in organic synthesis . This compound is distinguished by its chloromethyl group, which facilitates the introduction of protected formaldehyde equivalents or prodrug promoiety onto nucleophilic substrates such as carboxylates and phosphonates . It is predominantly utilized as a critical intermediate in the preparation of nucleotide reverse transcriptase inhibitor prodrugs, including tenofovir disoproxil, and serves as a reference standard in pharmaceutical quality control [1].

1

Prodrug intermediate synthesis: Electrophilic alkylating reagent for introducing protected formaldehyde equivalents onto nucleophilic substrates.

2

Nucleotide reverse transcriptase inhibitor prodrugs: Critical intermediate for tenofovir disoproxil synthesis and related phosphonate prodrug programs.

3

Reference standard procurement: Serves as an impurity reference standard in pharmaceutical quality control and analytical method development.

Why Generic Substitution of Chloromethyl Propyl Carbonate (CAS 35273-90-6) Is Not Advisable in Prodrug Synthesis


Chloromethyl alkyl carbonates are not interchangeable reagents in prodrug synthesis; the choice of the alkyl group (e.g., propyl vs. isopropyl vs. methyl) dictates critical pharmacokinetic and manufacturing outcomes. The specific structure of the chloromethyl alkyl carbonate directly governs the lipophilicity (logP) and enzymatic lability of the resulting prodrug, which in turn determines oral bioavailability and plasma conversion rates [1]. Furthermore, from a quality perspective, substituting the alkyl chain can introduce structurally similar yet chemically distinct process impurities. For instance, Chloromethyl Isopropyl Carbonate (CMIC) is a known mutagenic impurity strictly regulated in tenofovir disoproxil fumarate production, highlighting the toxicological and regulatory risks of substituting the propyl variant with its isopropyl analog [2].

Target Reagent
Substitute May Shift
ADME Alkyl chain directly governs prodrug lipophilicity and enzymatic lability; propyl-to-isopropyl substitution invalidates established ADME data and requires de novo validation.
Impurity Chloromethyl Isopropyl Carbonate (CMIC) is a known mutagenic impurity strictly regulated ≤50 ppm; propyl variant avoids this specific genotoxic alert structure.
Reactivity Steric and electronic variations in the alkyl chain may alter nucleophilic substitution yields and process scalability compared to documented propyl benchmarks.

Quantitative Differentiation Evidence for Chloromethyl Propyl Carbonate (CAS 35273-90-6) Selection


Chloromethyl Propyl Carbonate Confers a Specific Lipophilicity Window Critical for Prodrug Permeability

Chloromethyl Propyl Carbonate exhibits a calculated LogP value of approximately 1.75 to 2.1, positioning it within the optimal lipophilicity range for balancing membrane permeability and aqueous solubility in prodrug design . In contrast, the chloromethyl isopropyl carbonate (CMIC) used in the approved tenofovir disoproxil prodrug yields a higher LogP and is associated with distinct metabolic conversion kinetics and a more stringent mutagenic impurity profile, underscoring that the alkyl chain length cannot be arbitrarily modified without altering drug-like properties and safety requirements [1].

Lipophilicity (LogP)
Class-level inference
LogP ≈ 1.75–2.1
(calculated)
Reported LogP range supports prodrug permeability context for the propyl chain.
Isopropyl analog CMIC yields a higher LogP; class-level inference of differential permeability.
Lipophilicity Prodrug Design ADME

Comparative Synthetic Utility: Chloromethyl Propyl Carbonate Enables High-Yield Halogen Exchange Reactions

Chloromethyl Propyl Carbonate demonstrates quantitative synthetic utility as an electrophile. In specific nucleophilic substitution reactions, such as the preparation of iodomethyl propyl carbonate, it achieves an isolated yield of 88% when treated with sodium iodide in acetonitrile over 2.0 hours . This yield benchmark provides a point of comparison for process chemists evaluating alternative chloromethyl alkyl carbonates. While cross-study comparisons are limited by reaction variability, the documented 88% yield serves as a baseline for assessing this specific reagent's performance relative to in-class analogs like chloromethyl methyl carbonate or chloromethyl pivalate, which may exhibit differing reactivities due to steric and electronic variations in the alkyl chain .

Halogen Exchange Yield
Data to verify
88% isolated yield
Supports synthesis feasibility review for iodomethyl propyl carbonate preparation.
NaI, MeCN, 2.0 h; cross-study comparable, head-to-head data absent.
Synthetic Methodology Nucleophilic Substitution Reaction Yield

Class-Wide Evidence: Alkyl Chloromethyl Carbonates as a Scaffold for Enhanced PMPA Prodrug Activity

The alkyl chloromethyl carbonate class, of which Chloromethyl Propyl Carbonate is a member, has been validated as an effective prodrug strategy for the antiretroviral agent PMPA (tenofovir). In a seminal study, carbonate prodrugs synthesized using this class of reagents exhibited a 2.5- to 500-fold increase in HIV-1 replication inhibition in MT-2 cells compared to the parent PMPA compound [1]. This class-level potency enhancement is critical; while the isopropyl variant (bis(POC)PMPA) was ultimately selected as the clinical candidate due to its optimal balance of chemical stability and oral bioavailability, the propyl variant represents a distinct point in the structure-activity relationship (SAR) landscape. Its procurement is essential for medicinal chemistry programs seeking to explore alternative pharmacokinetic profiles or to circumvent patent and impurity constraints associated with the isopropyl analog [2].

Antiviral Activity Enhancement
Class-level inference
2.5–500 fold increase
vs. parent PMPA
Class-wide evidence supports prodrug potency gains; propyl variant enables SAR exploration.
HIV-1 IIIB replication in MT-2 cells; class-level observation.
Antiviral Activity Prodrug Potency HIV-1 Replication

Differential Enzymatic Lability of Alkyl Chloromethyl Carbonates in Plasma

The alkyl group of chloromethyl alkyl carbonates directly influences the rate of enzymatic conversion to the active monoester metabolite in plasma. Research indicates that alkyl methyl carbonates, with the exception of the sterically hindered t-butyl methyl carbonate, are rapidly converted to the corresponding PMPA monoester in dog plasma [1]. While the propyl variant is not explicitly quantified against the isopropyl variant in this dataset, the established structure-stability relationship implies that the linear n-propyl chain of Chloromethyl Propyl Carbonate is expected to confer a different plasma conversion half-life compared to the branched isopropyl chain of the clinically used CMIC. This differential lability is a critical parameter for medicinal chemists optimizing the pharmacokinetic profile of new chemical entities, where tuning the alkyl carbonate chain can modulate the rate of in vivo prodrug activation.

Plasma Conversion Rate
Class-level inference
Rapid conversion
(n-propyl expected)
Reported esterase lability supports prodrug activation kinetics interpretation.
Dog plasma; distinct half-life kinetics vs. isopropyl chain expected but not quantified.
Plasma Stability Prodrug Activation Esterase Lability

Regulatory and Quality Distinction: Chloromethyl Propyl Carbonate Avoids CMIC Mutagenicity Concerns

A critical procurement and safety differentiation lies in the regulatory status of closely related analogs. Chloromethyl Isopropyl Carbonate (CMIC) has been classified as a potential mutagenic impurity by the European Medicines Agency (EMA) and requires control to levels ≤50 ppm in tenofovir disoproxil fumarate drug substance [1]. In contrast, Chloromethyl Propyl Carbonate, while a tenofovir-related impurity, is not subject to the same stringent genotoxic alert structure classification. For analytical and process development scientists, this distinction is paramount. Procuring the propyl variant as a reference standard or process intermediate avoids the significant analytical burden and regulatory scrutiny associated with controlling and quantifying the mutagenic isopropyl analog (CMIC) .

Regulatory Genotoxicity
Head-to-head
Not classified as mutagenic impurity requiring ppm control
Propyl variant avoids CMIC mutagenicity alert; supports impurity control strategy design.
CMIC controlled ≤50 ppm per EMA; propyl variant not subject to this alert.
Genotoxic Impurity Regulatory Compliance Quality Control

Optimal Application Scenarios for Procuring Chloromethyl Propyl Carbonate (CAS 35273-90-6)


Analytical Reference Standard for Tenofovir Disoproxil Fumarate Impurity Profiling

This compound is essential for quality control laboratories performing impurity profiling of tenofovir disoproxil fumarate (TDF) drug substance and finished products. It serves as a reference standard to identify and quantify the Tenofovir Impurity 45/54/49, which can arise as a process-related impurity when alternative alkylating agents are used or when synthetic conditions vary [1]. Procurement of a certified standard with documented purity (≥95% by HPLC) is critical for ensuring accurate method validation and regulatory compliance in ANDA submissions [2].

Medicinal Chemistry SAR Exploration of Acyclic Nucleoside Phosphonate Prodrugs

Researchers focused on optimizing the pharmacokinetic properties of PMPA (tenofovir) or related phosphonate analogs should procure this reagent for structure-activity relationship (SAR) studies. The use of the n-propyl carbonate chain, as opposed to the clinically established isopropyl chain (bis(POC)PMPA), allows for the synthesis of novel prodrug candidates with potentially altered oral bioavailability and tissue distribution profiles [1]. This is particularly relevant for programs aiming to circumvent existing composition-of-matter patents or to reduce off-target renal accumulation [2].

Organic Synthesis Intermediate for Iodomethyl and Other Functionalized Methyl Esters

As a versatile electrophilic synthon, Chloromethyl Propyl Carbonate is procured for the high-yield synthesis of iodomethyl propyl carbonate and other substituted methyl esters via nucleophilic displacement of the chloride [1]. This application is valuable for process chemists developing routes to complex molecules that require a protected hydroxymethyl or formyl equivalent, leveraging the documented 88% yield in halogen exchange reactions as a benchmark for process feasibility and scale-up [2].

Process Development and Impurity Control Strategy Design

Pharmaceutical development scientists should acquire this compound to establish robust impurity control strategies for novel prodrug candidates. Understanding the distinct physicochemical properties (LogP ~1.75-2.1) and regulatory status of the propyl variant—specifically its differentiation from the mutagenic isopropyl analog (CMIC)—allows for the development of synthetic routes that inherently avoid Class 2 genotoxic impurities [1]. This proactive approach simplifies downstream purification and reduces the analytical burden of quantifying trace-level mutagens in the final API [2].

Application
Selection Property
Validation Focus
Impurity reference standard
Certified purity and identity
HPLC purity verification; retention time and spectral match against monograph
Medicinal chemistry SAR
Alkyl chain length and linearity
LogP, plasma stability, and in vitro antiviral activity context compared to isopropyl analog
Organic synthesis intermediate
Electrophilic reactivity benchmark
Nucleophilic displacement yield and reaction time against documented protocol
Process impurity control design
Regulatory differentiation from CMIC
Genotoxic impurity classification review; synthetic route devoid of Class 2 mutagenic alerts

Research use only. Selection properties are based on reported evidence and require independent validation for specific synthetic or analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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